molecular formula C23H21NO B12882166 4,4-dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole

4,4-dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole

Cat. No.: B12882166
M. Wt: 327.4 g/mol
InChI Key: OTAMECKQPBQAAU-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole is a complex organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This specific compound is characterized by its unique structure, which includes multiple phenyl groups and a dimethyl substitution, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a phenyl-substituted ketone and an amine, the reaction proceeds through intermediate steps involving condensation and cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and recrystallization are often employed. The reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro-oxazole compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the oxazole ring itself.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce dihydro-oxazole compounds.

Scientific Research Applications

4,4-Dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA/RNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-2-phenyl-2-oxazoline
  • 4,4-Dimethyl-2-phenyl-4,5-dihydro-1,3-oxazole
  • 4,4-Dimethyl-2-phenyl-5H-1,3-oxazole

Uniqueness

4,4-Dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole stands out due to its multiple phenyl substitutions, which enhance its stability and reactivity. This structural uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific chemical properties.

Properties

Molecular Formula

C23H21NO

Molecular Weight

327.4 g/mol

IUPAC Name

4,4-dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole

InChI

InChI=1S/C23H21NO/c1-23(2)16-25-22(24-23)21-11-7-6-10-20(21)19-14-12-18(13-15-19)17-8-4-3-5-9-17/h3-15H,16H2,1-2H3

InChI Key

OTAMECKQPBQAAU-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC=CC=C2C3=CC=C(C=C3)C4=CC=CC=C4)C

Origin of Product

United States

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